molecular formula C6H4F5NO3S B1456746 2-Nitro-5-(pentafluorosulfanyl)phenol CAS No. 1329120-21-9

2-Nitro-5-(pentafluorosulfanyl)phenol

Cat. No. B1456746
M. Wt: 265.16 g/mol
InChI Key: FVDVAGIMBHJLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-5-(pentafluorosulfanyl)phenol is a chemical compound with the molecular formula C6H4F5NO3S . It has a molecular weight of 265.16 . The compound is typically stored at ambient temperature and is in liquid-oil physical form .


Synthesis Analysis

The synthesis of 2-Nitro-5-(pentafluorosulfanyl)phenol involves oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary or tertiary alcohols in the presence of oxygen . The corresponding 1-alkoxy-2-nitro-5-(pentafluorosulfanyl)-benzenes were isolated in moderate to good yields .


Molecular Structure Analysis

The InChI code for 2-Nitro-5-(pentafluorosulfanyl)phenol is 1S/C6H4F5NO3S/c7-16(8,9,10,11)4-1-2-5(12(14)15)6(13)3-4/h1-3,13H . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

The compound shows good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds . This suggests that it can be used as a key intermediate in organic synthesis.


Physical And Chemical Properties Analysis

2-Nitro-5-(pentafluorosulfanyl)phenol is a liquid-oil at ambient temperature . It has a molecular weight of 265.16 .

Scientific Research Applications

Hydroxylation and Reduction

One of the applications of nitro-(pentafluorosulfanyl)benzenes, which include 2-nitro-5-(pentafluorosulfanyl)phenol, is their hydroxylation to form nitro-(pentafluorosulfanyl)phenols. These are subsequently reduced to amino-(pentafluorosulfanyl)phenols (Beier & Pastýříková, 2011).

Oxidation Processes

The oxidation of compounds like 4-(pentafluorosulfanyl)catechol and 2-amino-5-(pentafluorosulfanyl)phenol leads to the formation of various nitriles, esters, and acids. This showcases the chemical versatility of pentafluorosulfanyl-containing compounds (Vida et al., 2014).

Amination and Synthesis of Benzimidazoles, Quinoxalines, and Benzotriazoles

Direct amination of nitro(pentafluorosulfanyl)benzenes, including 2-nitro-5-(pentafluorosulfanyl)phenol, is employed to produce amino derivatives. These are then used as precursors in the synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková et al., 2012).

Synthesis of Pentafluorosulfanyl-Containing Indoles and Oxindoles

Vicarious nucleophilic substitution of nitro(pentafluorosulfanyl)benzenes is a step in synthesizing pentafluorosulfanyl-containing indoles and oxindoles, demonstrating its role in complex organic synthesis (Iakobson et al., 2013).

Organocatalysis

Pentafluorosulfanyl phenylboronic acid, derived from similar compounds, is utilized as an organocatalyst for carbocyclization, indicating its potential in catalyst design (Yang et al., 2012).

Bioisosteric Replacement

In medicinal chemistry, the pentafluorosulfanyl group is considered for bioisosteric replacement due to its unique physical and chemical properties. It often replaces groups like trifluoromethyl in drug design (Sowaileh et al., 2017).

Role in Atmospheric Chemistry

Studies on the reaction of phenol substrates with nitric oxide and peroxynitrite include compounds like 2-nitrophenol, showing the relevance of such compounds in understanding atmospheric chemistry and pollutant behavior (Yenes & Messeguer, 1999).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-nitro-5-(pentafluoro-λ6-sulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F5NO3S/c7-16(8,9,10,11)4-1-2-5(12(14)15)6(13)3-4/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDVAGIMBHJLDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856576
Record name 2-Nitro-5-(pentafluoro-lambda~6~-sulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-5-(pentafluorosulfanyl)phenol

CAS RN

1329120-21-9
Record name 2-Nitro-5-(pentafluoro-lambda~6~-sulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-5-(pentafluorosulfanyl)phenol
Reactant of Route 2
Reactant of Route 2
2-Nitro-5-(pentafluorosulfanyl)phenol
Reactant of Route 3
2-Nitro-5-(pentafluorosulfanyl)phenol
Reactant of Route 4
2-Nitro-5-(pentafluorosulfanyl)phenol
Reactant of Route 5
2-Nitro-5-(pentafluorosulfanyl)phenol
Reactant of Route 6
2-Nitro-5-(pentafluorosulfanyl)phenol

Citations

For This Compound
1
Citations
P Beier, T Pastýříková - Tetrahedron letters, 2011 - Elsevier
Para- and meta-nitro-(pentafluorosulfanyl)benzenes react with anions of cumyl hydroperoxide in the presence of t-BuOK in liquid ammonia to form nitro-(pentafluorosulfanyl)phenols. …
Number of citations: 29 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.